Fluorine Substitution Lowers logP vs. Chloro/Bromo Analogs
The target compound exhibits a calculated logP of 1.99, which is approximately 0.4 log units lower than the 2.4 logP reported for both the 4-chloro and 4-bromo analogs [1][2]. This lipophilicity reduction is consistent with the well-established electron-withdrawing effect of fluorine, which increases molecular polarity relative to heavier halogens [3].
ΔlogP ≈ −0.4
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.99 (ACD/Labs predicted) |
| Comparator Or Baseline | tert-Butyl (4-chloropyridin-2-yl)carbamate: XLogP3-AA = 2.4; tert-Butyl (4-bromopyridin-2-yl)carbamate: XLogP3-AA = 2.4 |
| Quantified Difference | ΔlogP ≈ -0.4 (target vs. Cl/Br analogs) |
| Conditions | Computed physicochemical properties from ChemicalBook and PubChem databases |
Why This Matters
A lower logP of ~0.4 units translates to measurably improved aqueous solubility and reduced non-specific protein binding, which are critical parameters for fragment-based drug discovery and lead optimization campaigns where the fluorinated scaffold is preferred over chlorinated or brominated variants.
- [1] ChemicalBook. (2025). tert-butyl 4-fluoropyridin-2-ylcarbamate – Physicochemical Properties (LogP = 1.99). View Source
- [2] PubChem. (2025). tert-Butyl N-(4-chloropyridin-2-yl)carbamate – XLogP3-AA = 2.4. CID: 1516418. View Source
- [3] PubChem. (2025). tert-Butyl N-(4-bromopyridin-2-yl)carbamate – XLogP3-AA = 2.4. CID: 11680626. View Source
